![molecular formula C14H11Cl2NO2S B2403124 (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide CAS No. 664986-06-5](/img/structure/B2403124.png)
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide, also known as DCM, is a chemical compound that has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can have a variety of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which play a key role in the development of inflammatory diseases. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has several advantages for use in lab experiments, including its relative ease of synthesis and its low toxicity. However, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates in solution. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can exhibit variable activity depending on the cell or tissue type being studied.
Future Directions
There are several potential future directions for research on (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide. One area of interest is the development of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide and to identify potential targets for drug development. Finally, the development of new synthesis methods for (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide could lead to the production of more potent and effective compounds.
Synthesis Methods
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction between 2,4-dichlorobenzaldehyde and 4-methylbenzenesulfonamide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Scientific Research Applications
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, including as an anti-inflammatory agent, a cancer treatment, and an antimicrobial agent. Research has shown that (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, (E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(NE)-N-[(2,4-dichlorophenyl)methylidene]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-10-2-6-13(7-3-10)20(18,19)17-9-11-4-5-12(15)8-14(11)16/h2-9H,1H3/b17-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNUMIQLHVJXKW-RQZCQDPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,4-dichlorobenzylidene)-4-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.